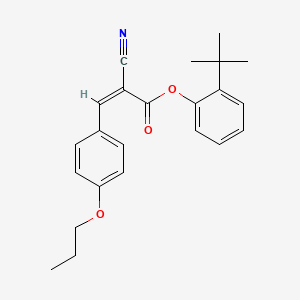
(2-tert-butylphenyl) (Z)-2-cyano-3-(4-propoxyphenyl)prop-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-tert-butylphenyl) (Z)-2-cyano-3-(4-propoxyphenyl)prop-2-enoate is an organic compound with a complex structure that includes a cyano group, a propoxyphenyl group, and a tert-butylphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-tert-butylphenyl) (Z)-2-cyano-3-(4-propoxyphenyl)prop-2-enoate typically involves a multi-step process. One common method includes the following steps:
Formation of the Propoxyphenyl Intermediate: The initial step involves the preparation of 4-propoxybenzaldehyde from 4-hydroxybenzaldehyde through an etherification reaction using propyl bromide in the presence of a base such as potassium carbonate.
Knoevenagel Condensation: The 4-propoxybenzaldehyde is then subjected to a Knoevenagel condensation reaction with malononitrile in the presence of a base like piperidine to form the (Z)-2-cyano-3-(4-propoxyphenyl)acrylonitrile intermediate.
Friedel-Crafts Alkylation: The final step involves the Friedel-Crafts alkylation of the intermediate with tert-butylbenzene in the presence of a Lewis acid catalyst such as aluminum chloride to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
化学反応の分析
Types of Reactions
(2-tert-butylphenyl) (Z)-2-cyano-3-(4-propoxyphenyl)prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the cyano group to an amine group.
Substitution: Nucleophilic substitution reactions can occur at the cyano group or the aromatic rings, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Carboxylic acids and their derivatives.
Reduction: Amines and their derivatives.
Substitution: Various substituted aromatic compounds.
科学的研究の応用
(2-tert-butylphenyl) (Z)-2-cyano-3-(4-propoxyphenyl)prop-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs.
Industry: Utilized in the development of advanced materials and specialty chemicals.
作用機序
The mechanism of action of (2-tert-butylphenyl) (Z)-2-cyano-3-(4-propoxyphenyl)prop-2-enoate involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophiles in biological systems. The aromatic rings and tert-butyl group can influence the compound’s binding affinity and specificity towards enzymes and receptors, modulating various biochemical pathways.
類似化合物との比較
Similar Compounds
- (2-tert-butylphenyl) (Z)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate
- (2-tert-butylphenyl) (Z)-2-cyano-3-(4-ethoxyphenyl)prop-2-enoate
- (2-tert-butylphenyl) (Z)-2-cyano-3-(4-butoxyphenyl)prop-2-enoate
Uniqueness
(2-tert-butylphenyl) (Z)-2-cyano-3-(4-propoxyphenyl)prop-2-enoate is unique due to the presence of the propoxy group, which can influence its solubility, reactivity, and biological activity compared to its analogs with different alkoxy groups.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
IUPAC Name |
(2-tert-butylphenyl) (Z)-2-cyano-3-(4-propoxyphenyl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO3/c1-5-14-26-19-12-10-17(11-13-19)15-18(16-24)22(25)27-21-9-7-6-8-20(21)23(2,3)4/h6-13,15H,5,14H2,1-4H3/b18-15- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBCWJTRYKMSZFM-SDXDJHTJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C=C(C#N)C(=O)OC2=CC=CC=C2C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)/C=C(/C#N)\C(=O)OC2=CC=CC=C2C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














